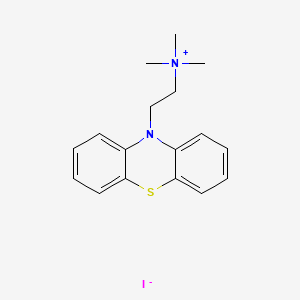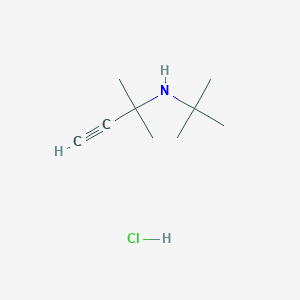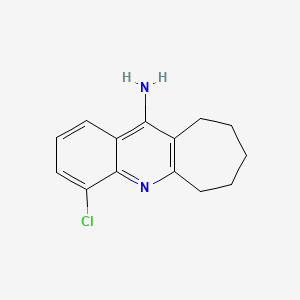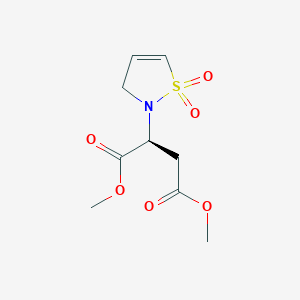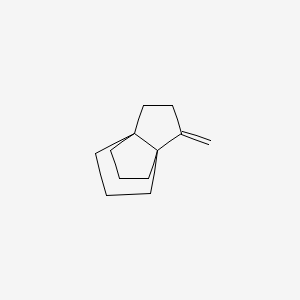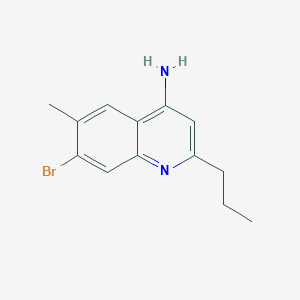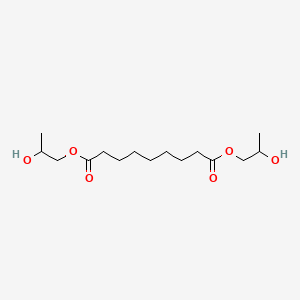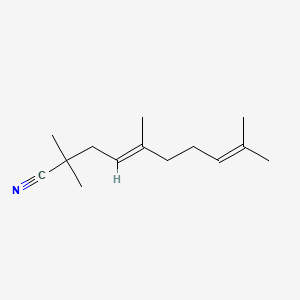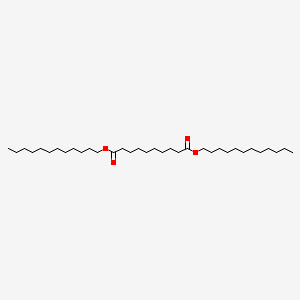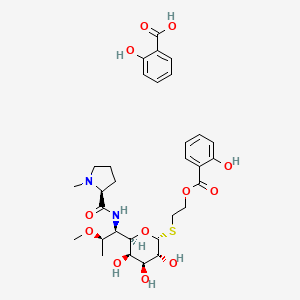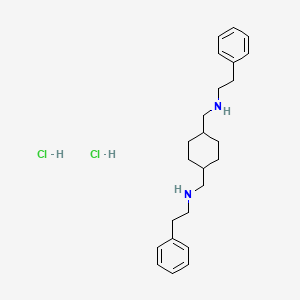![molecular formula C5H13NO6P2 B13756665 [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) CAS No. 5995-39-1](/img/structure/B13756665.png)
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) is a chemical compound with the molecular formula C₅H₁₃NO₆P₂ It is characterized by the presence of two phosphonic acid groups attached to a central nitrogen atom through methylene bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) typically involves the aminomethylation of trivalent organophosphorus acids. One common method is the reaction of dialkyl phosphonates with formaldehyde and a primary amine under acidic conditions. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is also a widely used method for preparing phosphonic acids .
Industrial Production Methods
Industrial production of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product.
化学反応の分析
Types of Reactions
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids.
科学的研究の応用
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a chelating agent and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a bone-targeting agent.
作用機序
The mechanism of action of [(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) involves its ability to form strong complexes with metal ions. This chelating property allows it to interact with various molecular targets, including enzymes and receptors. The compound’s phosphonic acid groups can coordinate with metal ions, affecting their availability and activity in biological and chemical systems .
類似化合物との比較
Similar Compounds
Phosphoric Acid: Contains a phosphorus atom bonded to three oxygen atoms and one hydroxyl group.
Phosphinic Acid: Features a phosphorus atom bonded to two oxygen atoms and one hydroxyl group.
Aminophosphonic Acids: Compounds with an amino group attached to the phosphorus atom.
Uniqueness
[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid) is unique due to its dual phosphonic acid groups connected through a nitrogen atom, providing it with distinct chelating properties and reactivity compared to other phosphonic acids .
特性
CAS番号 |
5995-39-1 |
|---|---|
分子式 |
C5H13NO6P2 |
分子量 |
245.11 g/mol |
IUPAC名 |
[phosphonomethyl(prop-2-enyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H13NO6P2/c1-2-3-6(4-13(7,8)9)5-14(10,11)12/h2H,1,3-5H2,(H2,7,8,9)(H2,10,11,12) |
InChIキー |
BZIDMYLHMFSOPQ-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CP(=O)(O)O)CP(=O)(O)O |
関連するCAS |
71550-11-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
